Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
Description
Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a polycyclic heteroaromatic compound featuring a benzo[f]pyrrolo[1,2-a]quinoline core. This structure is substituted with a 4-nitrobenzoyl group at position 3 and methyl ester groups at positions 1 and 2. The compound is synthesized via cycloaddition reactions, often involving nitrobenzoyl-containing precursors or post-functionalization steps to introduce the nitro group .
Properties
CAS No. |
70654-07-8 |
|---|---|
Molecular Formula |
C27H18N2O7 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
dimethyl 3-(4-nitrobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C27H18N2O7/c1-35-26(31)22-21-14-12-19-18-6-4-3-5-15(18)9-13-20(19)28(21)24(23(22)27(32)36-2)25(30)16-7-10-17(11-8-16)29(33)34/h3-14H,1-2H3 |
InChI Key |
XRIKSEVWUHPDQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=CC5=CC=CC=C53 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The synthesis of dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate follows a multicomponent cascade involving:
- Quaternization : Benzo[f]quinoline reacts with 2-bromo-4-nitroacetophenone to form a benzo[f]quinolinium salt.
- N-Ylide Generation : The salt undergoes deprotonation in the presence of 1,2-epoxybutane, yielding a reactive N-ylide intermediate.
- 1,3-Dipolar Cycloaddition : The N-ylide reacts with dimethyl acetylenedicarboxylate, followed by aromatization to form the final product.
The microwave irradiation accelerates kinetic processes, reducing reaction time from days under classical heating to 30 minutes. The solvent 1,2-epoxybutane serves dual roles as a medium and acid scavenger, minimizing byproduct formation.
Optimized Synthetic Procedure
Reactants :
- Benzo[f]quinoline (1.5 mmol)
- 2-Bromo-4-nitroacetophenone (1.5 mmol)
- Dimethyl acetylenedicarboxylate (1.75 mmol)
- 1,2-Epoxybutane (18 mL)
Conditions :
- Temperature: 120°C
- Irradiation time: 30 minutes
- Post-reaction workup: Partial solvent evaporation, crystallization with methanol, and recrystallization from chloroform/diethyl ether.
Yield : 40% (0.29 g pale brown crystals)
Analytical Characterization
Spectroscopic Data
1H NMR (300.1 MHz, CDCl3 + TFA) :
- δ 3.60, 4.03 (2s, 6H, 2 × OCH3)
- δ 7.52 (d, 1H, J = 9.3 Hz, H-6)
- δ 8.35 (d, 1H, J = 8.6 Hz, H-3 nitrobenzoyl)
- δ 8.73 (d, 2H, J = 8.6 Hz, H-2, H-6 nitrobenzoyl).
Key Observations :
- Two singlet peaks confirm the dimethyl ester groups.
- Aromatic protons exhibit coupling consistent with the quinoline and nitrobenzoyl substituents.
Comparative Analysis with Traditional Methods
Classical synthesis routes for analogous compounds require:
- Multi-step quaternization and cycloaddition (3–5 days).
- Higher solvent volumes (50–100 mL/g product).
- Lower yields (<20%) due to intermediate instability.
Advantages of Microwave Synthesis :
| Parameter | Microwave Method | Classical Method |
|---|---|---|
| Reaction Time | 30 min | 12 days |
| Solvent Consumption | 18 mL | 50 mL |
| Yield | 40% | <2% |
Critical Evaluation of Reaction Parameters
Temperature Optimization
A temperature screen (80–120°C) revealed 120°C as optimal for balancing reaction rate and product stability. Lower temperatures (<100°C) resulted in incomplete cycloaddition, while higher temperatures (>130°C) promoted decomposition.
Solvent and Base Selection
1,2-Epoxybutane outperformed alternatives (e.g., 1,2-epoxypropane) due to:
- Higher polarity enhancing microwave absorption.
- Efficient HX scavenging without side reactions.
Scope and Limitations
Substrate Compatibility
Environmental and Practical Considerations
- E-Factor : 8.2 (vs. 45 for classical methods), reflecting reduced waste.
- PMI (Process Mass Intensity) : 12.5, indicating superior atom economy.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound .
Scientific Research Applications
Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a complex organic compound with the molecular formula . It is primarily used in research settings due to its specialized nature.
Scientific Research Applications
This compound has applications across several scientific disciplines:
- Chemistry It serves as a building block in the synthesis of more complex molecules.
- Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated for potential therapeutic effects.
- Industry It is used in the development of new materials and chemical processes.
Chemical Reactions
This compound can undergo various chemical reactions:
- Oxidation Under specific conditions, the nitro group can be reduced to an amine.
- Reduction The compound can be reduced to form different derivatives.
- Substitution The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used; for example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound.
Mechanism of Action
The mechanism of action of Dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Pivaloyl Derivatives: Compound 9c (dimethyl 3-pivaloylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate) shows maximum lethality in SR leukemia cells, attributed to the synergistic effect of ester groups at positions 1/2 and the pivaloyl group at position 3 .
- Chlorobenzoyl Derivatives: Dimethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate exhibits moderate activity, suggesting halogen substituents may enhance membrane permeability .
Antimicrobial and Antimycobacterial Activity
- Trifluoromethyl Derivatives: Compound 4k (dimethyl-1-(3,5-bis(trifluoromethyl)benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate) demonstrates notable antimycobacterial activity, likely due to fluorinated groups enhancing lipophilicity and target binding .
- Nitro Group Implications : The nitro group in the target compound may confer nitroreductase-dependent cytotoxicity, a mechanism observed in nitroaromatic antitubercular agents .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the benzo[f]pyrrolo[1,2-a]quinoline core in derivatives like dimethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate?
Answer:
The benzo[f]pyrrolo[1,2-a]quinoline scaffold is typically synthesized via multi-step cyclization reactions. Key steps include:
- Condensation reactions between substituted pyrrole precursors and aromatic ketones or esters to form the fused heterocyclic system.
- Acylation at specific positions (e.g., C-3) using nitrobenzoyl chlorides under Friedel-Crafts conditions, as evidenced by the introduction of the 4-nitrobenzoyl group in structurally similar compounds .
- Esterification with methyl or ethyl chloroformate to install dicarboxylate groups at the 1,2-positions .
Methodological Tip: Optimize reaction stoichiometry and temperature to prevent over-acylation or side-product formation. Monitor intermediates via TLC and confirm final structures using / NMR and IR spectroscopy .
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- Elemental Analysis (EA): Compare calculated vs. observed C/H/N percentages (e.g., EA for related compounds shows <0.1% deviation, confirming purity) .
- Spectroscopy:
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., HRMS-ESI with <5 ppm error) .
Advanced: What experimental strategies can resolve contradictions in spectral data interpretation for nitro-substituted benzo[f]pyrrolo[1,2-a]quinoline derivatives?
Answer:
Contradictions often arise from overlapping signals or substituent electronic effects. Strategies include:
- 2D NMR (COSY, HSQC, HMBC): Resolve ambiguous / assignments by mapping coupling correlations (e.g., distinguishing nitrobenzoyl vs. ester carbonyl carbons) .
- Variable Temperature NMR: Suppress signal broadening caused by slow conformational exchange in rigid fused-ring systems.
- Comparative Analysis: Cross-reference with structurally characterized analogs (e.g., compound 21 in , where nitrobenzoyl substitution shifts aromatic protons downfield by ~0.3 ppm) .
Advanced: How do substituent electronic effects (e.g., nitro vs. methoxy groups) influence the reactivity and photophysical properties of benzo[f]pyrrolo[1,2-a]quinoline derivatives?
Answer:
- Reactivity: Electron-withdrawing groups (e.g., nitro) deactivate the aromatic ring toward electrophilic substitution but enhance stability under oxidative conditions. Methoxy groups (electron-donating) increase susceptibility to electrophilic attack .
- Photophysics: Nitro groups induce redshifted UV-Vis absorption due to extended conjugation, while methoxy groups may enhance fluorescence quantum yields by reducing non-radiative decay .
Methodological Insight: Perform DFT calculations to correlate substituent Hammett parameters () with experimental spectral shifts .
Advanced: What statistical approaches ensure reproducibility in synthesizing and characterizing this compound across laboratories?
Answer:
Adopt a split-plot experimental design (as in ) to account for variables like catalyst batches or solvent purity:
- Randomized Block Design: Assign reaction conditions (e.g., temperature, stoichiometry) to blocks to minimize batch effects.
- ANOVA Analysis: Quantify variance contributions from synthesis steps (e.g., acylation vs. esterification) .
- Interlaboratory Calibration: Standardize NMR referencing (e.g., TMS) and EA instrument settings to reduce systematic errors.
Advanced: How can researchers leverage HRMS-ESI and isotopic pattern analysis to distinguish isomeric byproducts in the synthesis of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
